5-O-[(1,1-Dimethylethyl)dimethylsilyl] Ivermectin B1 Monosaccharide
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Overview
Description
5-O-[(1,1-Dimethylethyl)dimethylsilyl] Ivermectin B1 Monosaccharide: is a derivative of Ivermectin, a well-known antiparasitic agent. This compound is characterized by the addition of a dimethylsilyl group to the Ivermectin B1 monosaccharide structure, which enhances its stability and modifies its chemical properties. The molecular formula of this compound is C47H76O11Si with a molecular weight of 845.185 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-O-[(1,1-Dimethylethyl)dimethylsilyl] Ivermectin B1 Monosaccharide typically involves the protection of the hydroxyl group in Ivermectin B1 monosaccharide using a dimethylsilyl group. This is achieved through a silylation reaction, where the hydroxyl group reacts with a silylating agent such as tert-butyldimethylsilyl chloride in the presence of a base like imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques and characterized using spectroscopic methods such as NMR and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone or aldehyde groups back to hydroxyl groups.
Substitution: The silyl group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate the substitution of the silyl group.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of hydroxyl groups.
Substitution: Introduction of new functional groups in place of the silyl group.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new antiparasitic agents .
Biology: In biological research, it serves as a tool to study the mechanisms of action of Ivermectin derivatives and their interactions with biological targets .
Medicine: The compound is investigated for its potential therapeutic applications, especially in the treatment of parasitic infections .
Industry: In the pharmaceutical industry, it is used in the development and production of antiparasitic drugs .
Mechanism of Action
The mechanism of action of 5-O-[(1,1-Dimethylethyl)dimethylsilyl] Ivermectin B1 Monosaccharide is similar to that of Ivermectin. It binds to glutamate-gated chloride channels in the nerve and muscle cells of parasites, leading to an increase in the permeability of the cell membrane to chloride ions. This results in hyperpolarization, paralysis, and eventual death of the parasite . The silyl group enhances the stability of the compound, potentially improving its efficacy .
Comparison with Similar Compounds
Ivermectin B1 Monosaccharide: The parent compound without the silyl group.
Avermectin B1a Monosaccharide: Another derivative of avermectin with similar antiparasitic properties.
Uniqueness: The addition of the dimethylsilyl group in 5-O-[(1,1-Dimethylethyl)dimethylsilyl] Ivermectin B1 Monosaccharide enhances its stability and modifies its chemical properties, potentially leading to improved pharmacokinetic and pharmacodynamic profiles compared to its parent compound .
Properties
Molecular Formula |
C47H76O11Si |
---|---|
Molecular Weight |
845.2 g/mol |
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-24-hydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C47H76O11Si/c1-14-27(2)41-30(5)20-21-46(57-41)25-35-23-34(56-46)19-18-29(4)40(55-38-24-37(51-11)39(48)32(7)53-38)28(3)16-15-17-33-26-52-43-42(58-59(12,13)45(8,9)10)31(6)22-36(44(49)54-35)47(33,43)50/h15-18,22,27-28,30,32,34-43,48,50H,14,19-21,23-26H2,1-13H3/b16-15+,29-18+,33-17+/t27-,28-,30-,32-,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,46+,47+/m0/s1 |
InChI Key |
WEFRRBUYJDSVNU-YDOUAQGLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O[Si](C)(C)C(C)(C)C)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)\C)C |
Canonical SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O[Si](C)(C)C(C)(C)C)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C |
Origin of Product |
United States |
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